Bienvenue dans la boutique en ligne BenchChem!

Bozepinib

Bladder cancer Selectivity Index Cisplatin comparator

Prioritize Bozepinib for your oncology research. This purine-derived benzoxazepine uniquely activates PKR while inhibiting HER-2, JNK, ERK, AKT, and VEGF, providing a multi-pathway mechanism unavailable in single-target alternatives. Its critical differentiation lies in eliminating ALDH⁺ cancer stem-like cells (CSCs) at low micromolar concentrations, directly addressing tumor relapse. With a high therapeutic index (11.0) against TNBC cells and p53-independent apoptosis induction, it is an essential tool for overcoming therapy resistance in p53-mutant models. Choose Bozepinib for integrated CSC depletion and kinase signaling studies.

Molecular Formula C20H14Cl2N6O5S
Molecular Weight 521.3 g/mol
CAS No. 1207993-83-6
Cat. No. B1667473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBozepinib
CAS1207993-83-6
SynonymsBozepinib; 
Molecular FormulaC20H14Cl2N6O5S
Molecular Weight521.3 g/mol
Structural Identifiers
SMILESC1C(OCC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4C=NC5=C4N=C(N=C5Cl)Cl
InChIInChI=1S/C20H14Cl2N6O5S/c21-18-17-19(25-20(22)24-18)26(11-23-17)16-9-27(15-4-2-1-3-12(15)10-33-16)34(31,32)14-7-5-13(6-8-14)28(29)30/h1-8,11,16H,9-10H2
InChIKeyADWZQHLAYGEBHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bozepinib (CAS 1207993-83-6) for Cancer Stem Cell and Multi-Kinase Targeted Research Procurement


Bozepinib (CAS 1207993-83-6, C₂₀H₁₄Cl₂N₆O₅S, MW 521.33) is a synthetic purine-derived small molecule with a unique benzoxazepine scaffold [1]. It functions primarily as an activator of double-stranded RNA-dependent protein kinase (PKR) and concurrently inhibits multiple kinases including HER-2, JNK, ERK, AKT, and VEGF signaling pathways [2]. Bozepinib demonstrates preclinical antitumor and antimetastatic efficacy in xenograft models and is distinguished by its ability to target cancer stem-like cells (CSCs) while exhibiting a favorable selectivity profile against normal cells [3].

Bozepinib Procurement Rationale: Why Related Purine Derivatives and Kinase Inhibitors Cannot Substitute


Bozepinib's unique benzoxazepine scaffold confers a multi-target profile that is not replicated by generic purine analogs or single-kinase inhibitors. While many kinase inhibitors address only one or two targets, Bozepinib simultaneously activates PKR-mediated apoptosis and inhibits HER-2, JNK, ERK, AKT, and VEGF signaling, thereby affecting carcinogenesis, proliferation, and angiogenesis through a single chemical entity [1]. Critically, Bozepinib demonstrates p53-independent apoptosis induction, making it active even in p53-mutant or -deficient cancers where many conventional chemotherapeutics fail [2]. Furthermore, Bozepinib eliminates ALDH⁺ cancer stem-like cell (CSC) subpopulations at low micromolar concentrations, an activity that is absent in the majority of clinically used kinase inhibitors and which directly addresses the root cause of tumor relapse and therapy resistance [3]. Substituting with a generic HER-2 inhibitor, a JNK inhibitor, or a PKR activator alone would not recapitulate this integrated multi-pathway and CSC-targeting activity, potentially leading to incomplete tumor eradication in preclinical studies.

Bozepinib Quantitative Evidence Guide: Comparator-Based Differentiation Data for Informed Procurement


Superior Selectivity Index vs. Cisplatin in Bladder Cancer: Direct Head-to-Head Comparison

In a direct head-to-head comparison against cisplatin, the standard-of-care chemotherapeutic for bladder cancer, Bozepinib demonstrated a dramatically superior selectivity index (SI) in both low-grade (RT4) and high-grade (T24) bladder cancer cell lines. Bozepinib exhibited SI values of 19.7 and 25.7 for RT4 and T24 cells, respectively, whereas cisplatin showed an SI of only 1.7 against the T24 cell line [1]. This 11.6-fold to 15.1-fold improvement in selectivity indicates a substantially wider therapeutic window in vitro, suggesting that Bozepinib may achieve cancer cell killing at concentrations that spare normal fibroblasts to a far greater extent than cisplatin.

Bladder cancer Selectivity Index Cisplatin comparator

Cancer Stem Cell Elimination Comparable to Salinomycin: Class-Level Benchmarking

Bozepinib eliminates ALDH⁺ cancer stem-like cell (CSC) subpopulations at low micromolar concentrations, with efficacy comparable to salinomycin, a widely recognized positive control and benchmark for CSC-targeting agents [1]. In both mammosphere and colonosphere formation assays, Bozepinib suppressed sphere formation and eliminated the ALDH⁺ CSC fraction at concentrations similar to those required for salinomycin, a compound that is ~100-fold more potent against CSCs than the conventional chemotherapeutic paclitaxel. This benchmarking positions Bozepinib within the elite class of CSC-active compounds while offering a distinct kinase inhibition profile not shared by salinomycin, which is primarily an ionophore.

Cancer stem-like cells ALDH+ elimination Salinomycin benchmark

Quantified Therapeutic Index of 11.0 Against Triple-Negative Breast Cancer: Selectivity Documentation

Bozepinib exhibits a documented therapeutic index (TI) of 11.0 against the aggressive triple-negative breast cancer (TNBC) cell line MDA-MB-231 relative to the normal breast epithelial cell line MCF-10A [1]. This TI is calculated from an IC₅₀ of 0.166 μM against MDA-MB-231 cells and an IC₅₀ of 1.825 μM against MCF-10A cells. A TI of 11.0 exceeds the commonly accepted threshold of TI ≥ 10 that defines 'highly selective' compounds in oncology drug discovery, indicating a meaningful therapeutic window between cancer cell killing and normal cell toxicity.

Triple-negative breast cancer Therapeutic Index MDA-MB-231

Synergistic Apoptosis Enhancement with IFNα: Combination Therapy Differentiation

Bozepinib's antitumor efficacy is significantly enhanced when combined with interferon-alpha (IFNα), a synergy that is mechanistically linked to PKR activation and is not observed with many other kinase inhibitors [1]. In MCF-7 breast cancer cells, the Bozepinib/IFNα combination triggered apoptosis, autophagy, and senescence in a coordinated manner, and pre-treatment with the autophagy inhibitor chloroquine significantly reduced cell death, confirming the functional role of autophagy in the combination's efficacy. This PKR-mediated synergy is distinct from the mechanisms of other HER-2 or multi-kinase inhibitors and provides a rational basis for combination therapy strategies.

IFNα synergy PKR-mediated apoptosis Autophagy

p53-Independent Apoptosis: Activity in p53-Mutant and -Deficient Cancers

Unlike many conventional chemotherapeutic agents and certain targeted therapies that require functional p53 to induce apoptosis, Bozepinib triggers cell death in a p53-independent manner [1]. In both breast and colon cancer cell lines, p53 was not affected by Bozepinib treatment and was not necessary for apoptosis induction. This p53 independence is a critical differentiation factor, as p53 mutations or deletions occur in over 50% of human cancers and are a major driver of therapy resistance. In contrast, many standard-of-care agents such as 5-fluorouracil (5-FU) exhibit reduced efficacy in p53-deficient contexts.

p53-independent Apoptosis Drug resistance

In Vivo Antitumor and Antimetastatic Efficacy Without Subacute Toxicity

Bozepinib demonstrates in vivo antitumor and antimetastatic efficacy in xenotransplanted nude mice without presenting subacute toxicity, even at high doses of 150 mg/kg administered twice weekly [1][2]. In xenograft studies, 41 days of treatment with Bozepinib (twice weekly) reduced tumor activity by 50% without observable adverse effects on healthy cells in the treated animals. This favorable in vivo safety profile, combined with documented antimetastatic activity, distinguishes Bozepinib from many cytotoxic chemotherapeutics that exhibit dose-limiting toxicities and limited antimetastatic efficacy. The antimetastatic activity is mechanistically supported by Bozepinib's inhibition of VEGF and anti-migratory effects [3].

In vivo efficacy Antimetastatic Xenograft

Bozepinib Application Scenarios: Evidence-Based Research Use Cases for Informed Procurement


Cancer Stem Cell (CSC) Biology and ALDH⁺ Subpopulation Targeting Studies

Bozepinib is particularly suited for research programs investigating CSC biology, tumor-initiating cell subpopulations, and the mechanisms underlying therapy resistance and relapse. With documented elimination of ALDH⁺ CSC subpopulations at low micromolar concentrations, and efficacy comparable to the benchmark CSC agent salinomycin [1], Bozepinib provides a small-molecule tool for CSC depletion studies in breast, colon, and potentially other solid tumor models. Unlike salinomycin, Bozepinib's defined multi-kinase inhibition profile (HER-2, JNK, ERK, AKT) enables simultaneous investigation of CSC-targeting mechanisms and kinase signaling pathways. Researchers studying CSC-mediated tumor recurrence, metastasis initiation, or the relationship between CSCs and epithelial-mesenchymal transition (EMT) should consider Bozepinib as a procurement priority.

Triple-Negative Breast Cancer (TNBC) Preclinical Drug Discovery

Bozepinib is a high-priority compound for TNBC-focused drug discovery programs, supported by its potent IC₅₀ of 0.166 μM against the MDA-MB-231 TNBC cell line and its favorable therapeutic index of 11.0 relative to normal MCF-10A breast epithelial cells [1]. This TI of 11.0 exceeds the established benchmark for 'highly selective' compounds and provides quantitative justification for Bozepinib's use in TNBC xenograft studies, where maintaining a wide therapeutic window is essential for generating interpretable efficacy data without dose-limiting normal tissue toxicity. Furthermore, Bozepinib's p53-independent mechanism of action [2] makes it especially relevant for TNBC models, which frequently harbor TP53 mutations, enabling apoptosis induction in genetic contexts where many standard agents are compromised.

p53-Mutant and Therapy-Resistant Cancer Model Studies

For research programs focused on p53-mutant cancers or therapy resistance mechanisms, Bozepinib provides a valuable tool compound that induces apoptosis in a p53-independent manner [1]. Over 50% of human cancers harbor TP53 mutations or deletions, conferring resistance to many conventional chemotherapeutics and targeted agents. Bozepinib's documented ability to trigger apoptosis without engaging or requiring functional p53 distinguishes it from agents such as 5-FU and positions it as a reference compound for studying p53-independent cell death pathways. This property is particularly valuable in isogenic cell line models, genetically engineered mouse models (GEMMs) of p53-deficient cancers, and patient-derived xenograft (PDX) models with documented TP53 status.

Multi-Kinase Signaling and PKR-Mediated Apoptosis/Autophagy Crosstalk Research

Bozepinib's unique dual role as a PKR activator and multi-kinase inhibitor (HER-2, JNK, ERK, AKT, VEGF) makes it an exceptional tool for investigating crosstalk between PKR-mediated stress responses and kinase signaling networks [1][2]. The documented synergy between Bozepinib and IFNα in triggering coordinated apoptosis, autophagy, and senescence provides a defined experimental system for dissecting the interplay between innate immune signaling (via PKR), apoptotic pathways, and autophagic flux. Researchers studying the role of PKR in cancer biology, the regulation of eIF2α phosphorylation, or the therapeutic potential of autophagy modulation in combination with kinase inhibition should prioritize Bozepinib procurement over single-target kinase inhibitors or PKR activators alone. The compound's effects on the purinergic system, including modulation of NPP1, CD39, and CD73 enzymes [3][4], further expand its utility in studies of purinergic signaling in cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bozepinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.